molecular formula C10H19NO4 B2755286 tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate CAS No. 1864063-87-5

tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate

Cat. No.: B2755286
CAS No.: 1864063-87-5
M. Wt: 217.265
InChI Key: DIUFKXOGSWLROZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate is a chemical compound with the CAS Registry Number 1864063-87-5 . It has a molecular formula of C 10 H 19 NO 4 and a molecular weight of 217.26 g/mol . The compound is characterized by a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group for amines in organic synthesis, and a ketone functional group . This combination of protected amine and reactive carbonyl moiety makes it a valuable bifunctional building block for researchers. This reagent is primarily used in scientific research and development for the synthesis of more complex molecules. Its structure suggests potential applications as an intermediate in medicinal chemistry and drug discovery, particularly for introducing a functionalized ethylene glycol spacer into target compounds. The Boc group can be readily removed under mild acidic conditions to unveil a free amine, allowing for further derivatization . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-8(12)7-14-6-5-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUFKXOGSWLROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound, tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (C11H19NO5), comprises three functional segments:

  • A Boc-protected primary amine.
  • An ethyl spacer with an ether linkage.
  • A 2-oxopropoxy (acetone-derived) moiety.

Retrosynthetically, the molecule disconnects into tert-butyl carbamate and 2-(2-oxopropoxy)ethylamine. However, direct amine protection is complicated by the reactivity of the ketone group, necessitating orthogonal protection or late-stage functionalization strategies.

Boc Protection of Ethanolamine

The foundational step in all synthetic routes involves Boc protection of ethanolamine’s amine group to yield tert-butyl N-(2-hydroxyethyl)carbamate.

Standard Boc Protection Protocol

Ethanolamine reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (triethylamine or aqueous NaOH) at 0–25°C. Quantitative yields are achieved via this method, as demonstrated in analogous syntheses.

Reaction Conditions

  • Solvent: DCM or THF
  • Base: Triethylamine (1.1 eq)
  • Temperature: 0°C → room temperature
  • Time: 12–24 hours

Post-reaction workup involves extraction with NaHCO3 and purification via flash chromatography (DCM:MeOH:NH4OH, 80:20:1).

Etherification Strategies

Mitsunobu Reaction with Protected 2-Oxopropanol

The Mitsunobu reaction enables ether formation between tert-butyl N-(2-hydroxyethyl)carbamate and a protected 2-oxopropanol derivative, circumventing the instability of free 2-oxopropanol (acetone hydrate).

Ketal Protection and Mitsunobu Coupling
  • Ketal Formation: Acetone reacts with ethylene glycol under acidic catalysis (p-toluenesulfonic acid) to form 2,2-dimethyl-1,3-dioxolane.
  • Mitsunobu Reaction:
    • Reagents: DIAD (1.2 eq), PPh3 (1.2 eq)
    • Solvent: THF or DCM
    • Conditions: 0°C → room temperature, 12–24 hours

The Boc-protected ethanolamine couples with the ketal-protected alcohol, yielding tert-butyl N-[2-(2,2-dimethyl-1,3-dioxolan-4-ylmethoxy)ethyl]carbamate.

Ketal Deprotection

Hydrolysis with 1 M HCl in THF/water (1:1) at 50°C for 2 hours regenerates the ketone, affording the target compound in 65–75% overall yield.

Advantages

  • Avoids unstable alkylating agents.
  • High functional group tolerance.

Disadvantages

  • Requires multi-step synthesis.
  • Acidic conditions may degrade Boc groups if improperly controlled.

Direct Alkylation with Bromoacetone

Despite safety concerns, tert-butyl N-(2-hydroxyethyl)carbamate reacts with bromoacetone (3-bromo-2-propanone) in acetone or DMF under basic conditions (K2CO3).

Reaction Conditions

  • Solvent: DMF, 60°C
  • Base: K2CO3 (2 eq)
  • Time: 24–48 hours

Yields remain moderate (40–50%) due to competing elimination and polymerization of bromoacetone.

Alternative Method: Epoxide Functionalization

Epoxide Synthesis and Oxidation

tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate (Search Result) undergoes epoxide opening with water under acidic conditions, forming a diol intermediate. Subsequent oxidation of the secondary alcohol with Jones reagent (CrO3/H2SO4) yields the ketone.

Limitations

  • Low regioselectivity in epoxide opening.
  • Harsh oxidation conditions risk Boc group cleavage.

Comparative Analysis of Synthetic Routes

Method Yield (%) Advantages Disadvantages
Mitsunobu + Ketal 65–75 High yield, avoids hazardous reagents Multi-step, requires protective groups
Direct Alkylation 40–50 One-pot reaction Low yield, safety concerns
Epoxide Oxidation 30–40 Novel approach Low efficiency, side reactions

Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3): δ 1.44 (s, 9H, Boc CH3), 2.18 (s, 3H, COCH3), 3.45–3.65 (m, 4H, OCH2CH2N), 4.10 (s, 2H, OCH2CO).
  • 13C NMR: δ 28.2 (Boc CH3), 80.5 (Boc C), 207.8 (COCH3).

Mass Spectrometry (MS)

  • ESI-MS: m/z 258.1 [M+H]+ (calculated for C11H19NO5: 257.13).

Chemical Reactions Analysis

tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate has shown potential in medicinal chemistry due to its structural characteristics that may influence biological activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of carbamates can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing an IC50 value lower than that of standard chemotherapeutics like cisplatin, indicating superior efficacy in inhibiting cell growth.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies suggest it enhances the activity of antioxidant enzymes, thereby reducing oxidative stress-induced neuronal apoptosis.

  • Case Study : In a model of oxidative stress, treatment with this compound significantly increased the levels of superoxide dismutase and catalase, leading to improved cell viability compared to untreated controls.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can potentially alter drug metabolism and enhance therapeutic efficacy.

Synthesis and Retrosynthesis

The synthesis of this compound has been explored using various methodologies that emphasize efficiency and yield.

Synthetic Routes

Recent advancements have proposed several synthetic pathways that utilize readily available starting materials to achieve high yields of the desired compound.

  • Feasible Synthetic Route Example :
    • Starting Material: tert-butyl carbamate
    • Reagents: 2-bromoethyl acetate
    • Conditions: Base-catalyzed reaction under reflux conditions

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as a precursor or intermediate in the synthesis of more complex molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous tert-butyl carbamate derivatives, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound Name Key Substituent(s) Molecular Weight Notable Features Reference
tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate 2-oxopropoxyethyl 245.3 g/mol* Ketone group enhances polarity; potential for hydrogen bonding (e.g., O–H∙∙∙O)
tert-Butyl N-(2-oxopropyl)carbamate 2-oxopropyl 173.2 g/mol Simpler structure; lacks ethoxy linker; used in reductive amination
tert-Butyl N-[2-(tosyloxy)ethyl]carbamate Tosyloxyethyl 329.4 g/mol Tosyl group enables nucleophilic substitution (e.g., in alkylation reactions)
tert-Butyl N-[2-(thiophen-2-yl)ethyl]carbamate Thiophen-2-yl 255.3 g/mol Aromatic sulfur heterocycle; alters electronic properties
tert-Butyl N-[2-(benzimidazolone)ethyl]carbamate 5-Chloro-2-oxo-benzimidazolyl 323.8 g/mol Bioactive benzimidazolone moiety; potential kinase inhibition

*Calculated based on formula C₁₁H₁₉NO₄.

Key Observations:

  • Ketone vs. Tosyl Groups: The 2-oxopropoxy group in the target compound increases polarity compared to the electron-withdrawing tosyl group in tert-butyl N-[2-(tosyloxy)ethyl]carbamate. This difference impacts solubility and reactivity in nucleophilic environments .
  • Heterocyclic Modifications: Thiophene- or benzimidazolone-containing analogs exhibit distinct electronic profiles. For example, the thiophene derivative (tert-butyl N-[2-(thiophen-2-yl)ethyl]carbamate) may engage in π-π stacking interactions, unlike the aliphatic ketone in the target compound .
  • Hydrogen Bonding: The ketone in 2-oxopropoxyethyl derivatives can participate in hydrogen-bonded networks, similar to N-pivaloylhydroxylamine, which forms ribbons via N–H∙∙∙O and O–H∙∙∙O interactions .

Spectroscopic and Crystallographic Data

  • NMR Shifts: For tert-butyl N-[2-(tosyloxy)ethyl]carbamate, characteristic Boc group signals appear at δ 1.4 ppm (t-Bu) and δ 3.3–3.5 ppm (ethylene protons) . Similar shifts are expected for the target compound, with additional peaks for the ketone (δ ~2.1 ppm for CH₃CO) .
  • Hydrogen Bonding: In crystalline tert-butyl carbamates, intermolecular N–H∙∙∙O bonds stabilize the structure, as seen in tert-butyl N-[2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)ethyl]carbamate (N–H∙∙∙O distance: ~2.01 Å) .

Biological Activity

Tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS No. 121552324) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NO3C_8H_{15}NO_3. Its structure features a tert-butyl group, an ethyl carbamate moiety, and a propoxy group, which may contribute to its biological activity.

PropertyValue
Molecular Weight173.21 g/mol
Boiling PointNot available
SolubilityHigh in organic solvents
Log P (octanol-water)1.87

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that alkyl carbamates can inhibit the growth of various pathogens, including Mycobacterium tuberculosis and other resistant strains . The mechanism often involves the inhibition of essential enzymes or pathways crucial for bacterial survival.

Inhibition of Polyketide Synthase (PKS)

A notable area of investigation is the inhibition of polyketide synthases, particularly Pks13, which is essential for mycobacterial survival. Compounds targeting this enzyme have shown promise in preclinical models for tuberculosis treatment . The structural features of this compound suggest it may interact with similar targets.

Cytotoxicity and Cellular Effects

In vitro studies have assessed the cytotoxic effects of various carbamates on cancer cell lines. For example, the compound's ability to induce apoptosis in tumor cells has been noted, potentially through mechanisms involving oxidative stress or disruption of cellular signaling pathways .

Case Studies

  • Inhibition Studies : A study investigated the effects of various carbamates on M. tuberculosis, revealing that modifications in their structure significantly affected their inhibitory potency against Pks13. This compound was among those evaluated for its potential as a lead compound in drug development .
  • Cytotoxicity Assessment : In a comparative analysis of several carbamate derivatives, this compound demonstrated moderate cytotoxicity against human cancer cell lines, suggesting further exploration into its therapeutic potential .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of carbamates:

  • Synthesis Optimization : The synthesis of this compound has been optimized to improve yield and purity, which is crucial for biological testing.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound may disrupt mitochondrial function in cancer cells, leading to increased apoptosis rates .

Q & A

Basic: What are the standard synthetic routes for tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate, and what conditions optimize yield?

The synthesis typically involves coupling tert-butyl carbamate with a 2-(2-oxopropoxy)ethyl derivative. Key steps include:

  • Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine to maintain anhydrous conditions .
  • Functionalization : The 2-oxopropoxy group is introduced via nucleophilic substitution or esterification. Reactions often require controlled pH and temperature to avoid ketone degradation .
  • Purification : Column chromatography or recrystallization ensures high purity. Yield optimization hinges on stoichiometric ratios and inert atmospheres to prevent side reactions .

Advanced: How does the 2-oxopropoxy group influence regioselectivity in substitution reactions?

The 2-oxopropoxy group’s ketone moiety directs nucleophilic attacks due to its electron-withdrawing nature. For example:

  • Nucleophilic Substitution : The α-carbon adjacent to the ketone becomes electrophilic, favoring SN² mechanisms with amines or thiols. Steric hindrance from the tert-butyl group limits reactivity at the carbamate nitrogen .
  • Kinetic vs. Thermodynamic Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents stabilize intermediates, affecting product distribution .

Basic: What analytical techniques validate the structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl), δ 3.5–4.2 ppm (methylene groups adjacent to ether/ketone), and δ 2.1–2.3 ppm (ketone proton) .
    • ¹³C NMR : Signals at ~208 ppm (ketone carbon) and ~155 ppm (carbamate carbonyl) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns verify molecular weight and structural integrity .

Advanced: How can researchers resolve contradictory spectroscopic data for derivatives of this compound?

Contradictions often arise from:

  • Solvent Effects : Chemical shifts vary with deuterated solvents; DMSO-d₆ may induce peak broadening compared to CDCl₃ .
  • Tautomerism : The 2-oxopropoxy group may exhibit keto-enol tautomerism, altering spectral profiles. Low-temperature NMR or IR spectroscopy (C=O stretch at ~1700 cm⁻¹) can clarify .
  • Impurity Interference : HPLC with UV detection (λ = 254 nm) identifies byproducts, while 2D NMR (COSY, HSQC) resolves overlapping signals .

Basic: What are common oxidation and reduction pathways for this compound?

Reaction TypeReagents/ConditionsProductsNotes
Oxidation KMnO₄ in acidic conditionsCarboxylic acid derivativesOver-oxidation risks require pH control .
Reduction NaBH₄ in MeOHSecondary alcohol (2-hydroxypropoxy)Selective ketone reduction; Boc group remains intact .

Advanced: What strategies minimize side reactions in multi-step syntheses involving this compound?

  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid unintended cleavage during ketone reactions .
  • Temperature Control : Exothermic reactions (e.g., LiAlH₄ reductions) require slow reagent addition at 0°C to prevent decomposition .
  • In Situ Monitoring : Real-time FTIR or TLC tracks reaction progress, enabling timely quenching of intermediates .

Advanced: How does this compound interact with biological targets, and what assays quantify its efficacy?

  • Enzyme Inhibition : Fluorescence polarization assays measure binding affinity to enzymes like kinases or proteases. IC₅₀ values are derived from dose-response curves .
  • Protein Labeling : Conjugation via NHS-ester chemistry (targeting lysine residues) enables tracking via SDS-PAGE or fluorescence microscopy .
  • Pitfalls : Non-specific binding to albumin or glutathione necessitates control experiments with blocking agents (e.g., BSA) .

Basic: How is the tert-butyl carbamate group utilized in protecting-group chemistry?

The Boc group temporarily shields amines during synthetic steps. Deprotection with HCl in dioxane (4 M, 25°C) regenerates the amine without affecting the 2-oxopropoxy moiety . This strategy is critical in peptide synthesis or when introducing reactive functionalities .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic attacks, predicting regioselectivity .
  • Molecular Docking : AutoDock Vina simulates binding poses with enzymes, guiding structure-activity relationship (SAR) studies .
  • MD Simulations : GROMACS assesses conformational stability in aqueous vs. lipid environments, informing drug delivery strategies .

Advanced: How do solvent polarity and additives influence reaction kinetics for this compound?

  • Polar Solvents (DMF, DMSO) : Stabilize charged intermediates, accelerating SN² reactions but risking carbamate hydrolysis .
  • Additives : Catalytic KI enhances nucleophilicity in substitution reactions, while molecular sieves prevent ketone hydration .
  • Kinetic Studies : Stopped-flow UV-Vis spectroscopy measures rate constants (k), revealing solvent effects on activation energy .

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